molecular formula C9H7ClF2N2O B15128459 3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide

3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide

Cat. No.: B15128459
M. Wt: 232.61 g/mol
InChI Key: IYGMKLLOWIPXFN-DAXSKMNVSA-N
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Description

3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide is a synthetic organic compound characterized by a prop-2-enimidamide backbone with a chlorine atom at the 3-position, a 2,4-difluorophenyl substituent, and an N'-hydroxy functional group. The chlorine and fluorine substituents likely influence its electronic properties and metabolic stability, while the hydroxyimidamide moiety may facilitate hydrogen bonding, a critical factor in biological interactions.

Properties

Molecular Formula

C9H7ClF2N2O

Molecular Weight

232.61 g/mol

IUPAC Name

(Z)-3-chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide

InChI

InChI=1S/C9H7ClF2N2O/c10-7(4-9(13)14-15)6-2-1-5(11)3-8(6)12/h1-4,15H,(H2,13,14)/b7-4-

InChI Key

IYGMKLLOWIPXFN-DAXSKMNVSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C(=C/C(=N/O)/N)/Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=CC(=NO)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide typically involves the reaction of 2,4-difluorobenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of ethanol as a solvent and a base such as triethylamine to facilitate the reaction . The reaction conditions often require careful temperature control and monitoring to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-Chloro-N-phenyl-phthalimide
  • Structure : Features a phthalimide core (isoindoline-1,3-dione) with a chlorine atom and phenyl group .
  • Key Differences: The phthalimide core is rigid and planar, contrasting with the flexible enimidamide chain in the target compound.
  • Applications : Used in synthesizing polyimides for high-performance materials .
[18F]4-Amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
  • Structure : Contains a 1,2,5-oxadiazole ring, a 3-chloro-4-fluorophenyl group, and a radiofluorine (18F) label .
  • Key Differences :
    • The oxadiazole ring introduces aromatic heterocyclic character, unlike the aliphatic enimidamide in the target.
    • Radiofluorination (18F) suggests use in positron emission tomography (PET) imaging, whereas the target compound lacks such labeling.
  • Applications: Likely employed as a radiopharmaceutical for diagnostic imaging .
N-(3-Chloro-4-fluorophenyl)-3-(hydroxyamino)-3-iminopropanamide
  • Structure: Includes a 3-chloro-4-fluorophenyl group and a hydroxyamino-iminopropanamide chain .
  • Key Differences: Substitution pattern on the phenyl ring (3-chloro-4-fluoro vs. 2,4-difluoro) alters electronic effects and steric interactions.
  • Applications : Registered under MDL number MFCD00116900, indicating use as a research chemical .

Substituent Effects and Pharmacological Implications

Compound Substituents Functional Groups Key Properties
Target Compound 2,4-Difluorophenyl, Cl Enimidamide, N'-hydroxy Enhanced metabolic stability, hydrogen bonding
3-Chloro-N-phenyl-phthalimide Phenyl, Cl Phthalimide Rigid, planar structure for polymer synthesis
[18F]Oxadiazole Derivative 3-Cl-4-F-phenyl, 18F Oxadiazole, carboximidamide Radiopharmaceutical potential
Hydroxyamino-iminopropanamide 3-Cl-4-F-phenyl Hydroxyamino, iminopropanamide Research-grade solubility and stability
  • Fluorine vs. Chlorine Effects: The target’s 2,4-difluorophenyl group increases lipophilicity and electron-withdrawing effects compared to mono-fluorinated or chlorinated analogs. This may improve blood-brain barrier penetration or target binding.
  • Functional Group Impact :

    • The N'-hydroxy group in the target and [18F]oxadiazole derivative enhances hydrogen-bonding capability, crucial for enzyme inhibition or receptor interactions.
    • Heterocycles like oxadiazole (in ) vs. enimidamide (target) confer distinct electronic profiles, affecting reactivity and bioavailability.

Biological Activity

3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12H12ClF2N2O
  • Molecular Weight : 323.68 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

Research indicates that derivatives of imidamide compounds exhibit notable antimicrobial properties. For instance, compounds similar to 3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide have shown efficacy against various bacterial strains. In a comparative study, the minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Properties

The anticancer potential of imidamide derivatives has been documented extensively. A study demonstrated that certain derivatives induced apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, a related compound exhibited an IC50 of 225 µM against breast cancer cells, suggesting that the structural features of these compounds may be crucial for their activity .

The exact mechanism of action for 3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide remains under investigation. However, it is hypothesized that the compound may interfere with specific cellular pathways involved in cell proliferation and apoptosis. For instance, alterations in lactate dehydrogenase (LDH) enzyme activity were observed in treated MCF-7 cells, indicating potential disruption of metabolic processes essential for cell survival .

Pharmacokinetic Studies

Pharmacokinetic properties are vital for understanding the therapeutic potential of any drug candidate. Initial studies on related compounds suggest that oral bioavailability may be limited due to first-pass metabolism. In rodent models, modifications to enhance absorption and reduce hepatic metabolism are being explored .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of imidamide derivatives.
    • Methodology : MIC testing against common bacterial strains.
    • Results : Compounds showed significant inhibition zones comparable to standard antibiotics.
    • : Imidamide derivatives could serve as promising candidates for antibiotic development.
  • Anticancer Activity Evaluation :
    • Objective : Assess the cytotoxic effects on breast cancer cells.
    • Methodology : Cell viability assays and LDH activity measurement.
    • Results : Induction of apoptosis was confirmed through cell cycle analysis.
    • : The compound's structural features contribute to its anticancer activity.

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